molecular formula C12H19NO3S B14334652 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid CAS No. 110301-37-6

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B14334652
CAS No.: 110301-37-6
M. Wt: 257.35 g/mol
InChI Key: GMYJZRUVPJOQMW-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a cyclohexane ring, and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of thiazolidine derivatives with cyclohexane carboxylic acid derivatives under specific conditions. One common method includes the use of N-diisopropylethylamine in ethyl acetate as a solvent, with the reaction mixture being stirred at low temperatures (2-7°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free synthesis, microwave irradiation, and reusable catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione structure.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives .

Scientific Research Applications

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazolidine-4-carboxylic acid: Similar structure but lacks the cyclohexane ring.

    Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents.

    Cyclohexanecarboxylic acid: Similar cyclohexane ring but lacks the thiazolidine moiety.

Uniqueness

4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the thiazolidine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

CAS No.

110301-37-6

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

4-methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO3S/c1-8-2-3-9(12(15)16)10(6-8)11(14)13-4-5-17-7-13/h8-10H,2-7H2,1H3,(H,15,16)

InChI Key

GMYJZRUVPJOQMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)N2CCSC2)C(=O)O

Origin of Product

United States

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